4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine
CAS No.:
Cat. No.: VC18357869
Molecular Formula: C9H19FN2
Molecular Weight: 174.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H19FN2 |
---|---|
Molecular Weight | 174.26 g/mol |
IUPAC Name | 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexan-1-amine |
Standard InChI | InChI=1S/C9H19FN2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h8-9,12H,1-7,11H2 |
Standard InChI Key | YIGLPGFWQTUMQW-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CCC1CN)NCCF |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Attributes
The IUPAC name of the compound, 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexan-1-amine, reflects its bicyclic amine structure. The cyclohexane ring is substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with an aminomethyl group. The SMILES notation (FCCNC1CCC(CN)CC1) further clarifies the connectivity .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 2297116-13-1 | |
Molecular Formula | ||
Molecular Weight | 174.26 g/mol | |
Purity | 95% | |
SMILES | FCCNC1CCC(CN)CC1 |
The fluorine atom on the ethyl chain enhances lipophilicity, potentially improving blood-brain barrier permeability, while the aminomethyl group offers a site for derivatization or hydrogen bonding .
Synthesis and Manufacturing
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Cyclohexanone, NH₃, NaBH₄ | Aminomethyl group introduction |
2 | 2-Fluoroethylamine, EDC, DMF | N-alkylation |
3 | Pd/C, H₂, ethanol | Purification via hydrogenation |
Physicochemical Properties
Spectroscopic Data
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NMR: Expected signals include a triplet for the fluorine-bearing CH₂ group (~4.5 ppm) and broad singlets for amine protons (~1.5–2.5 ppm).
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MS (ESI+): A molecular ion peak at 175.2 ([M+H]⁺) confirms the molecular weight .
Chemical Reactivity and Derivatives
Functional Group Transformations
The primary and secondary amine groups enable diverse reactions:
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Acylation: Reaction with acyl chlorides to form amides.
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Alkylation: Quaternization of the amine using methyl iodide.
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Fluorine Reactivity: Potential nucleophilic aromatic substitution if aromatic systems are introduced .
Stability Considerations
The compound is likely stable under inert conditions but may degrade via hydrolysis of the fluoroethyl group in acidic or basic media .
Biological and Pharmacological Applications
Preclinical Research
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Neuroactive Potential: Fluorinated amines often exhibit psychoactive properties, suggesting possible CNS applications .
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Anticancer Activity: Similar compounds inhibit histone deacetylases (HDACs), warranting investigation into epigenetic modulation .
Parameter | Recommendation |
---|---|
Storage | 2–8°C, inert atmosphere |
Handling | Use fume hood; avoid inhalation |
Disposal | Incinerate per local regulations |
Comparative Analysis with Structural Analogs
N1-(2-Fluoroethyl)-1,3-cyclohexanediamine
This diastereomer lacks the aminomethyl group, reducing its derivatization potential but improving metabolic stability .
4-[(2-Fluoroethyl)amino]cyclohexanol
The hydroxyl group in this analog increases polarity, limiting blood-brain barrier penetration compared to the target compound .
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